molecular formula C26H26N6O B11330363 1-(4-((2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

1-(4-((2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

Cat. No.: B11330363
M. Wt: 438.5 g/mol
InChI Key: BBAVPDOVYOLJRT-UHFFFAOYSA-N
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Description

1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-3-(3-METHYLPHENYL)UREA is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and phenylurea moieties

Properties

Molecular Formula

C26H26N6O

Molecular Weight

438.5 g/mol

IUPAC Name

1-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C26H26N6O/c1-17-7-9-20(10-8-17)29-24-16-25(28-19(3)27-24)30-21-11-13-22(14-12-21)31-26(33)32-23-6-4-5-18(2)15-23/h4-16H,1-3H3,(H2,31,32,33)(H2,27,28,29,30)

InChI Key

BBAVPDOVYOLJRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-3-(3-METHYLPHENYL)UREA involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of amino and phenylurea groups. Key steps in the synthesis include:

    Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions using suitable amines.

    Attachment of Phenylurea Moieties: The phenylurea groups are attached via condensation reactions with isocyanates or carbamates.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-3-(3-METHYLPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-3-(3-METHYLPHENYL)UREA has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-3-(3-METHYLPHENYL)UREA involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or other proteins involved in cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-3-(3-METHYLPHENYL)UREA can be compared with other similar compounds, such as:

    Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.

    Dasatinib: A kinase inhibitor used in the treatment of leukemia.

    Imatinib: Another kinase inhibitor used for treating certain types of cancer.

The uniqueness of 1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-3-(3-METHYLPHENYL)UREA lies in its specific structure and the potential for diverse applications in various fields .

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